Cas no 2169153-45-9 (4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazole-5-sulfonyl chloride)

4-Bromo-1-(2-methylpropyl)-1H-1,2,3-triazole-5-sulfonyl chloride is a versatile sulfonyl chloride derivative used primarily as an intermediate in organic synthesis. Its reactive sulfonyl chloride group enables efficient derivatization, making it valuable for constructing sulfonamides, sulfonate esters, and other functionalized triazole compounds. The bromo substituent offers additional reactivity for cross-coupling reactions, while the 2-methylpropyl group enhances solubility in organic solvents. This compound is particularly useful in pharmaceutical and agrochemical research, where triazole-based scaffolds are of interest. Its stability under standard handling conditions and well-defined reactivity profile make it a reliable building block for synthetic applications. Proper storage under inert conditions is recommended to maintain its integrity.
4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazole-5-sulfonyl chloride structure
2169153-45-9 structure
Product Name:4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazole-5-sulfonyl chloride
CAS No:2169153-45-9
MF:C6H9BrClN3O2S
MW:302.57655787468
CID:5938588
PubChem ID:165518382
Update Time:2025-06-08

4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazole-5-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazole-5-sulfonyl chloride
    • 2169153-45-9
    • EN300-1277882
    • Inchi: 1S/C6H9BrClN3O2S/c1-4(2)3-11-6(14(8,12)13)5(7)9-10-11/h4H,3H2,1-2H3
    • InChI Key: JOHVUEOJOVFLQR-UHFFFAOYSA-N
    • SMILES: BrC1=C(N(CC(C)C)N=N1)S(=O)(=O)Cl

Computed Properties

  • Exact Mass: 300.92874g/mol
  • Monoisotopic Mass: 300.92874g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 73.2Ų

4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazole-5-sulfonyl chloride Pricemore >>

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Additional information on 4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazole-5-sulfonyl chloride

Introduction to 4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazole-5-sulfonyl chloride (CAS No. 2169153-45-9)

4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazole-5-sulfonyl chloride is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, identified by its CAS number 2169153-45-9, belongs to the triazole sulfonyl chloride class, a group of molecules known for their versatile applications in drug discovery and molecular synthesis. The structural features of this compound, particularly the presence of a bromine substituent and a sulfonyl chloride group, make it a valuable intermediate in the development of novel therapeutic agents.

The bromo and sulfonyl chloride functionalities in 4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazole-5-sulfonyl chloride play crucial roles in its reactivity and utility. The bromine atom serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in constructing complex organic molecules. On the other hand, the sulfonyl chloride group is highly reactive and can be hydrolyzed to form sulfonic acids or converted into other derivatives like sulfonamides. These properties make the compound an indispensable tool in synthetic organic chemistry.

In recent years, there has been a surge in research focused on developing new scaffolds for pharmaceutical applications. Triazole derivatives have emerged as promising candidates due to their ability to modulate various biological pathways. The specific modification of 4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazole-5-sulfonyl chloride with a 2-methylpropyl group enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug development. This modification aligns with the growing trend toward designing molecules with improved pharmacokinetic profiles.

One of the most compelling aspects of this compound is its potential in the development of antiviral and anticancer agents. Triazole sulfonyl chlorides have been shown to exhibit inhibitory activity against various enzymes and receptors involved in viral replication and tumor growth. For instance, studies have demonstrated that derivatives of triazole sulfonyl chlorides can interfere with the replication cycle of viruses by inhibiting key enzymes such as proteases and polymerases. Similarly, these compounds have shown promise in targeting cancer cell proliferation by inhibiting enzymes like tyrosine kinases.

The sulfonyl chloride moiety in 4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazole-5-sulfonyl chloride also plays a pivotal role in modulating biological activity. Sulfonyl chlorides are known for their ability to form covalent bonds with biological targets, leading to potent inhibition of enzyme activity. This property has been exploited in the design of drugs that require strong binding affinity to their targets. For example, sulfonyl chloride derivatives have been used to develop drugs that target neurotransmitter receptors and ion channels, offering therapeutic benefits in conditions such as depression and epilepsy.

Recent advancements in computational chemistry have further enhanced the utility of 4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazole-5-sulfonyl chloride. Molecular modeling studies have revealed that modifications to the triazole ring can significantly alter its binding affinity to biological targets. By leveraging computational tools, researchers can predict optimal modifications that enhance potency while minimizing side effects. This approach has led to the discovery of novel drug candidates with improved pharmacological profiles.

The synthesis of 4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazole-5-sulfonyl chloride involves multi-step organic transformations that highlight its synthetic versatility. The process typically begins with the preparation of the triazole core through cycloaddition reactions between azides and alkynes. Subsequent functionalization with bromine and sulfonylation reactions yields the desired product. These synthetic strategies are well-documented in the literature and provide a robust framework for further derivatization.

In conclusion,4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazole-5-sulfonyl chloride (CAS No. 2169153-45-9) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features enable diverse functionalization strategies, making it a valuable intermediate for synthesizing novel therapeutic agents. The growing body of research on triazole derivatives underscores their importance as pharmacological scaffolds, and compounds like this one are likely to play a crucial role in future drug discovery efforts.

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